molecular formula C16H24ClNO2 B6112058 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride

1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride

Cat. No. B6112058
M. Wt: 297.82 g/mol
InChI Key: WTTCUMGRMRVNGN-USRGLUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a piperidine derivative that has been synthesized using a specific method. In

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride is not fully understood. However, it has been shown to bind to certain receptors such as the sigma-1 receptor and the dopamine transporter. It has also been shown to modulate the activity of certain enzymes and ion channels. These actions may contribute to its various biochemical and physiological effects.
Biochemical and Physiological Effects
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in certain brain regions, which may contribute to its potential as a treatment for drug addiction. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, it has been shown to have antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride in lab experiments is its high purity and yield. This allows for accurate and reproducible experiments. Additionally, its various biochemical and physiological effects make it a versatile compound for studying different biological systems.
One limitation of using 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations. Therefore, caution should be taken when using this compound in experiments.

Future Directions

There are many future directions for the study of 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride. One direction is to further investigate its mechanism of action and how it interacts with different receptors and enzymes. Another direction is to explore its potential as a treatment for various neurological disorders such as drug addiction, depression, and neurodegenerative diseases. Additionally, its potential as a reagent for the synthesis of other compounds should be further explored.

Synthesis Methods

The synthesis method for 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride involves the reaction of 4-(2-methoxyphenoxy)but-2-enal with piperidine in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been used in various scientific research applications. It has been used as a ligand for certain receptors such as the sigma-1 receptor and the dopamine transporter. It has also been used as a reagent for the synthesis of other compounds. Additionally, it has been used in studies related to drug addiction, depression, and neuroprotection.

properties

IUPAC Name

1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-18-15-9-3-4-10-16(15)19-14-8-7-13-17-11-5-2-6-12-17;/h3-4,7-10H,2,5-6,11-14H2,1H3;1H/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTCUMGRMRVNGN-USRGLUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC=CCN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC/C=C/CN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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